molecular formula C16H13N3O4 B11107429 2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11107429
M. Wt: 311.29 g/mol
InChI Key: HBVIIHANKJLMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and a suitable enolizable ketone under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

    Reduction: Formation of 2-amino-4-(2-aminophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The exact mechanism of action of 2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-nitrophenol: Shares the nitro and amino functional groups but lacks the chromene structure.

    2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: Similar in structure but with variations in the chromene ring and substituents.

Uniqueness

2-amino-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of functional groups and the chromene core. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H13N3O4/c17-8-10-14(9-4-1-2-5-11(9)19(21)22)15-12(20)6-3-7-13(15)23-16(10)18/h1-2,4-5,14H,3,6-7,18H2

InChI Key

HBVIIHANKJLMMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.